molecular formula C17H14INO3 B5284683 methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate

methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate

Cat. No.: B5284683
M. Wt: 407.20 g/mol
InChI Key: SLSNKYRYQBZVBS-RVDMUPIBSA-N
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Description

Methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate is a synthetic organic compound characterized by its unique structure, which includes an iodine atom attached to a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate typically involves the reaction of 4-iodobenzoic acid with an appropriate amine to form the amide bond. This is followed by esterification with methanol to produce the final ester compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodinated benzoates and related esters, such as methyl 4-[(3-iodobenzoyl)amino]benzoate and methyl 4-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate .

Uniqueness

Methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate is unique due to its specific structural features, such as the presence of both an iodine atom and a phenylprop-2-enoate moiety

Properties

IUPAC Name

methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO3/c1-22-17(21)15(11-12-5-3-2-4-6-12)19-16(20)13-7-9-14(18)10-8-13/h2-11H,1H3,(H,19,20)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSNKYRYQBZVBS-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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